molecular formula C17H13NO2 B514913 (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 53949-13-6

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B514913
CAS No.: 53949-13-6
M. Wt: 263.29g/mol
InChI Key: LSSKZOFFVGLOOQ-PTNGSMBKSA-N
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Description

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone class, characterized by a benzylidene substituent at the 4-position and a phenyl group at the 2-position of the oxazol-5(4H)-one core. The Z-configuration denotes the stereochemistry of the exocyclic double bond between the oxazolone ring and the 2-methylbenzylidene moiety. This compound is synthesized via condensation reactions, often involving the Erlenmeyer-Plöchl methodology, which is widely used for oxazolone derivatives . Its structural versatility allows for modifications at the benzylidene and phenyl groups, enabling diverse biological and material science applications.

Properties

IUPAC Name

(4Z)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)11-15-17(19)20-16(18-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKZOFFVGLOOQ-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Biological Activities

Research has indicated that (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant biological activities, including:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in experimental models.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold in drug design:

  • Lead Compound Development : Its biological activities suggest that it could serve as a lead compound for the synthesis of novel therapeutic agents targeting oxidative stress, microbial infections, or inflammatory diseases.
  • Synthesis of Derivatives : Researchers are exploring the synthesis of various derivatives to enhance its pharmacological profile and reduce potential side effects.

Applications in Materials Science

The compound's properties also lend themselves to applications in materials science:

  • Fluorescent Probes : Due to its unique electronic structure, this compound can be utilized as a fluorescent probe in biochemical assays and imaging techniques.
  • Polymer Chemistry : Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Analytical Chemistry Applications

In analytical chemistry, the compound can be employed as:

  • Chromatographic Standards : Given its stable structure, it can be used as a standard in chromatographic methods for the analysis of complex mixtures.
  • Spectroscopic Studies : Its distinct spectral characteristics allow for its use in various spectroscopic techniques to study interactions with other compounds or biological systems.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at low concentrations, indicating potential as an antimicrobial agent.
  • Fluorescent Properties Investigation :
    • Research on the photophysical properties revealed that the compound exhibits strong fluorescence under UV light, making it suitable for applications in bioimaging.

Mechanism of Action

The mechanism of action of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The benzylidene substituent’s nature and position significantly influence physical properties such as melting point (mp) and spectral characteristics. Key examples include:

Compound Substituent Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
(Z)-4-(2-Methylbenzylidene)-2-phenyl- 2-methyl Not reported Not available
(Z)-4-(4-Chlorobenzylidene)-2-phenyl- (Va) 4-chloro 187–189.5 7.19 (s, 1H, H7), 7.45–7.58 (m, aromatic)
(Z)-4-(4-Nitrobenzylidene)-2-phenyl- 4-nitro 246–247 (lit.) Not provided
(Z)-4-(4-Dimethylaminobenzylidene)-2-phenyl- (4h) 4-dimethylamino Not reported 3.12 (s, 6H, NMe2), 6.74–7.57 (m, aromatic)

Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced dipole interactions .
  • Spectral shifts in ¹H NMR (e.g., aromatic proton signals) correlate with substituent electronic effects. For example, the dimethylamino group in 4h deshields adjacent protons, causing distinct downfield shifts .

Stereochemical and Reactivity Differences

The E/Z configuration of the exocyclic double bond critically impacts biological activity and chemical reactivity:

  • (E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one : This isomer exhibits extreme skin sensitization due to its electrophilic reactivity, enabling covalent binding to proteins .

Biological Activity

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one, a compound belonging to the oxazole class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

The compound has the molecular formula C17H13NO2C_{17}H_{13}NO_2 and a molecular weight of approximately 263.29 g/mol. The synthesis typically involves the condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts .

Synthesis Overview

Step Description
1Condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one
2Reaction under basic conditions (e.g., NaOH)
3Purification via recrystallization or chromatography

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its heterocyclic structure allows it to modulate enzymatic activities, particularly in the context of tyrosinase inhibition, which is crucial for melanin production.

Tyrosinase Inhibition Studies

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for applications in skin whitening and anti-melanogenic therapies. For instance, in vitro experiments demonstrated that this compound exhibited competitive inhibition against mushroom tyrosinase, showing promising results compared to traditional inhibitors like kojic acid .

Table: Tyrosinase Inhibition Potency

Compound IC50 (µM) Type of Inhibition
This compound25Competitive
Kojic Acid50Competitive

Case Studies

  • Anti-Melanogenic Activity : A study evaluated the effects of this compound on human melanoma cells. Results indicated a significant reduction in melanin production at concentrations as low as 10 µM, suggesting its efficacy as a skin-lightening agent .
  • Antioxidant Properties : Another investigation assessed the compound's antioxidant capabilities. It was found to inhibit lipid peroxidation effectively, with an average inhibition rate exceeding 80% at optimal concentrations. This property may contribute to its protective effects against oxidative stress in skin cells .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with tyrosinase. Docking studies revealed strong interactions at the active site, supporting its role as a competitive inhibitor .

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